molecular formula C17H14O5 B14191121 1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one CAS No. 917813-64-0

1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one

Cat. No.: B14191121
CAS No.: 917813-64-0
M. Wt: 298.29 g/mol
InChI Key: ZAGNJVDEQIUPNM-UHFFFAOYSA-N
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Description

1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H14O3. It is known for its unique structure, which includes two hydroxyphenyl groups attached to a penta-1,4-dien-3-one backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic substitution .

Scientific Research Applications

1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one is unique due to the presence of hydroxy groups at the 3 and 5 positions on the phenyl rings. This structural feature imparts distinct chemical and biological properties, such as enhanced antioxidant activity compared to its analogs .

Properties

CAS No.

917813-64-0

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

1,5-bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H14O5/c18-13(3-1-11-5-14(19)9-15(20)6-11)4-2-12-7-16(21)10-17(22)8-12/h1-10,19-22H

InChI Key

ZAGNJVDEQIUPNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C=CC(=O)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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